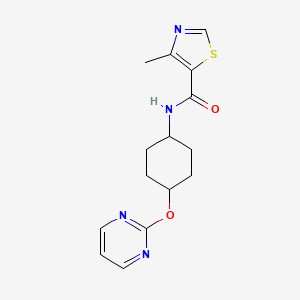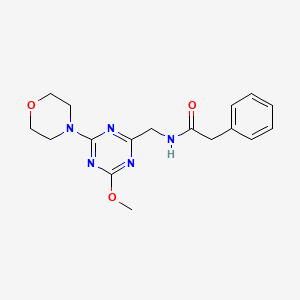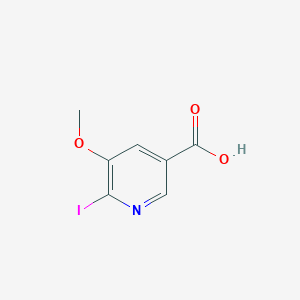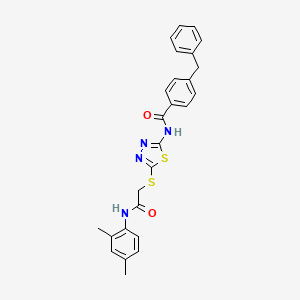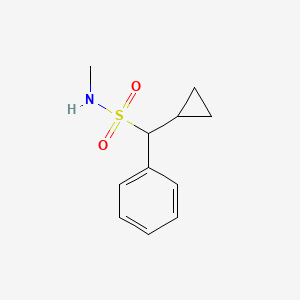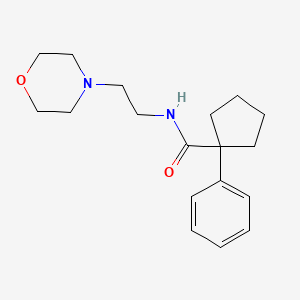
N-(2-Morpholin-4-ylethyl)(phenylcyclopentyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Morpholin-4-ylethyl)(phenylcyclopentyl)formamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated in various studies.
Applications De Recherche Scientifique
Green Solvent in Organic Synthesis N-formylmorpholine and its derivatives, such as N-(2-Morpholin-4-ylethyl)(phenylcyclopentyl)formamide, have been utilized in the synthesis of pharmaceutically valuable compounds due to their chemical stability, non-toxicity, and non-corrosiveness. These compounds offer compatibility with aliphatic and aromatic hydrocarbons and water, significantly reducing the relative volatility of the aromatics. This makes them ideal green solvents for synthesizing heterocyclic compounds under environmentally friendly conditions (Ghasemi, 2018).
Cyclization Reactions for Heterocyclic Compounds The compound has been involved in cyclization reactions, providing efficient routes to various heterocyclic compounds. For instance, the synthesis of 1-formyl-1,2-dihydroquinoline derivatives through Lewis acid-catalyzed cyclization demonstrates the compound's utility in constructing complex organic molecules, contributing to advancements in medicinal chemistry and drug design (Kobayashi et al., 1995).
Synthesis of Isocyanides Additionally, the compound has been used in the synthesis of α-Morpholinobenzyl isocyanide and related isocyanides. These reactions, facilitated by the dehydration of N-(α-morpholinobenzyl)formamide, underscore its role in producing key intermediates for pharmaceuticals and agrochemicals. The resulting isocyanides have various applications, including as building blocks for the synthesis of diverse organic compounds (Katritzky et al., 1993).
Antimicrobial Activity The synthesis of 2-(phenyl)-2-(morpholin-4-yl)-N-phenylacetamide derivatives through the Mannich base method and their subsequent screening for antibacterial and antifungal activities highlight the potential biomedical applications of this compound derivatives. Certain derivatives have shown significant antimicrobial properties, opening avenues for new therapeutic agents (Idhayadhulla et al., 2014).
Cerebral Vasospasm and Stroke Models Research on TS-011 [N-(3-Chloro-4-morpholin-4-yl) phenyl-N′-hydroxyimido formamide], a derivative, has shown beneficial effects on hemorrhagic and ischemic stroke models. The compound's action as a selective inhibitor of 20-hydroxyeicosatetraenoic acid synthesis illustrates its potential in medical applications, particularly in treating cerebral vasospasm following subarachnoid hemorrhage and reducing infarct size in ischemic stroke models (Miyata et al., 2005).
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-17(19-10-11-20-12-14-22-15-13-20)18(8-4-5-9-18)16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-15H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTLWBISICGQLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Methylphenyl)sulfanyl-1,1-dioxo-2,5-dihydrothiophen-3-yl]ethanone](/img/structure/B2665621.png)
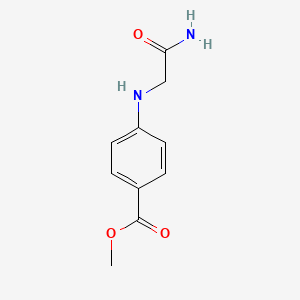
![2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B2665625.png)

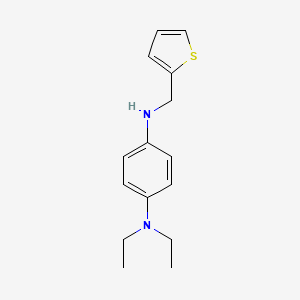

![3-(aminomethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2665634.png)

